molecular formula C21H14ClFN4O3 B2573790 N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251705-85-7

N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2573790
CAS No.: 1251705-85-7
M. Wt: 424.82
InChI Key: HGYFBMVMSRWTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the second bromodomain (BD2) Source . This compound is structurally characterized by a 1,2,4-oxadiazole acetamide scaffold, which is designed to disrupt the protein-protein interactions between BET bromodomains and acetylated lysine residues on histone tails Source . By competitively inhibiting the recognition of acetylated histones, this molecule acts as an epigenetic modulator, effectively downregulating the transcription of key oncogenes such as MYC and BCL2 Source . Its primary research value lies in the investigation of BET-dependent transcriptional mechanisms and their roles in oncology and inflammatory diseases. Researchers utilize this inhibitor to elucidate the distinct biological functions of the BD2 subdomain and to explore potential therapeutic strategies for cancers, including lymphoma and leukemia, where BET proteins drive pathological gene expression programs Source . The compound represents a valuable tool for dissecting chromatin signaling and validating BET bromodomains as molecular targets in preclinical models.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-16-5-1-2-6-17(16)24-18(28)12-27-11-3-4-15(21(27)29)20-25-19(26-30-20)13-7-9-14(23)10-8-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFBMVMSRWTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that incorporates a chlorophenyl group, a fluorophenyl group, and an oxadiazole moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₅ClF N₄O₂
Molecular Weight353.78 g/mol
DensityNot available
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with various pyridine derivatives and oxadiazole intermediates. The detailed synthetic pathways can vary, but they generally follow established protocols for creating oxadiazole-containing compounds.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : The cytotoxic effects of related oxadiazole derivatives have been evaluated using the Sulforhodamine B (SRB) assay against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Compounds with similar structures exhibited IC50 values ranging from 1.8 µM to 10 µM, indicating significant potency in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. Research suggests that the presence of electron-withdrawing groups like fluorine enhances the biological activity by increasing lipophilicity and improving cell membrane permeability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings and the introduction of halogen substituents significantly affect the compound's biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been associated with enhanced cytotoxicity due to increased electron withdrawal, which stabilizes reactive intermediates during metabolic processes .
  • Chlorine Substitution : The presence of chlorine is noted to play a dual role; while it can enhance activity through electronic effects, it may also introduce steric hindrance depending on its position relative to other substituents .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • MCF7 Cell Line Study : A study demonstrated that a related oxadiazole compound exhibited an IC50 value comparable to that of Doxorubicin, a standard chemotherapeutic agent. This suggests potential for development as an alternative or adjunctive therapy in breast cancer treatment .
  • In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor growth significantly compared to control groups. Further investigations are needed to understand pharmacokinetics and toxicity profiles in vivo.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities associated with N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide:

Activity Description
Anticancer Exhibits cytotoxic effects against multiple cancer cell lines; potential for targeted cancer therapy.
Antimicrobial Demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential to modulate inflammatory pathways; could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study focusing on oxadiazole derivatives, compounds structurally related to this compound showed significant anticancer properties. For instance:

  • A derivative exhibited an IC50 value of 12 µM against HCT-15 colon carcinoma cells.

This suggests that modifications in the structure can enhance efficacy against specific cancer types.

Case Study 2: Antimicrobial Effects

Research has highlighted the antimicrobial potential of oxadiazole derivatives. In vitro tests indicated that certain derivatives could inhibit the growth of various bacterial strains:

  • Minimum inhibitory concentration (MIC) values ranged from 75 to 150 µg/mL for different Gram-positive and Gram-negative bacteria.

These findings underscore the importance of structural features in dictating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below (Table 1), focusing on substituent variations and their implications for physicochemical and pharmacological properties.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Oxadiazole Substituent Pyridinone Substituents Acetamide Substituent Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl None 2-Chlorophenyl 424.83*
2-{3-[3-(4-Chlorophenyl)-...} 4-Chlorophenyl 4,6-Dimethyl 4-Isopropylphenyl 518.02 (calculated)
CPA () 2-Chlorophenyl† Thieno[3,2-c]pyridin p-Tolyl 602.13 (calculated)

*Calculated using PubChem formula (C₂₁H₁₄ClFN₃O₃). †In CPA, the oxadiazole is part of a fused thieno-pyridin system.

Key Observations:

Oxadiazole Substituents: The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects and lower lipophilicity (ClogP ~3.2) compared to the 4-chlorophenyl analog (ClogP ~3.8) . Fluorine’s smaller van der Waals radius may enhance target selectivity by reducing steric hindrance.

Pyridinone Modifications: The target compound’s unsubstituted pyridinone contrasts with the 4,6-dimethyl substitution in the analog from . Methyl groups may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Acetamide Terminal Groups :

  • The 2-chlorophenyl group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to the 4-isopropylphenyl analog (para-substitution) . However, ortho-substitution can reduce off-target effects by limiting rotational freedom.

Electronic and Spectroscopic Properties

  • HOMO-LUMO Gaps : Computational studies on CPA () revealed a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity . While data for the target compound is unavailable, the electron-withdrawing 4-fluorophenyl group likely reduces the gap compared to 4-chlorophenyl analogs, enhancing electrophilic character.
  • FTIR Analysis: The target compound’s carbonyl stretches (C=O in pyridinone and acetamide) are expected near 1670–1700 cm⁻¹, consistent with CPA’s observed bands at 1685 cm⁻¹ .

Q & A

Q. What synthetic routes are effective for preparing N-(2-chlorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative. The pyridinone core can be synthesized through cyclocondensation of a β-ketoamide precursor. Key steps include:
  • Amide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF .
  • Cyclization : Optimize temperature (80–100°C) and solvent (THF or DCM) for oxadiazole formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, DCC, RT, 12h65–72
Pyridinone synthesisβ-ketoamide, AcOH, reflux58
Final couplingEDCI/HOBt, DMF, 24h70

Q. How can structural characterization be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. For example, the 2-oxopyridin-1(2H)-yl group shows characteristic δH ~6.5–7.5 ppm (aromatic protons) and δC ~160 ppm (C=O) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Aromatic stacking interactions between the chlorophenyl and fluorophenyl groups can be resolved with a resolution <0.8 Å .
  • IR Spectroscopy : Confirm oxadiazole (C=N stretch ~1600 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹) functionalities .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mM) and DMF, but limited solubility in water. Stability tests (24–72h, 25°C) in PBS (pH 7.4) show <5% degradation, suggesting compatibility with biological assays. Use LC-MS to monitor decomposition products .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:
  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity .
  • Electrophilic sites : The oxadiazole ring (Mulliken charge: +0.32 on N) and acetamide carbonyl (MEP: −45 kcal/mol) are prone to nucleophilic attack .
    Software: Gaussian 09 or ORCA. Compare computed IR/NMR spectra with experimental data to validate models .

Q. How does tautomerism or dynamic equilibria (e.g., amine/imine forms) affect structural analysis?

  • Methodological Answer : The compound may exist in amine/imine tautomeric forms, as observed in similar acetamide derivatives. Use variable-temperature NMR (VT-NMR, 25–60°C) to detect exchange signals. For example, broadening of NH peaks at δH ~10–11 ppm suggests tautomeric interconversion . X-ray crystallography can resolve the dominant form in the solid state .

Q. What strategies validate structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-fluorophenyl group with bromo/methoxy variants to assess electronic effects .
  • Enzyme assays : Test inhibition of lipoxygenase/COX-2 (IC₅₀ values) and correlate with substituent Hammett constants (σ).
  • Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating chlorophenyl groups) .

Q. How are contradictions in spectral or crystallographic data resolved?

  • Methodological Answer :
  • Overlapping NMR peaks : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between pyridinone C=O and adjacent protons confirm connectivity .
  • Disordered crystallographic data : Apply SHELXL’s PART instructions to model alternative conformers and refine occupancy factors .

Data Contradictions and Validation

  • reports a 50:50 amine/imine ratio in a related compound, while shows a single tautomer in crystallography. This discrepancy highlights the need for multi-technique validation (NMR + XRD).
  • and use conflicting DFT parameters (6-31G vs. 6-311+G**), emphasizing the importance of method standardization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.